1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a quinazoline, a piperidine ring, and a sulfanyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a quinazoline ring, which is a type of heterocyclic compound. Attached to this ring is a prop-2-enyl group (an alkene), a piperidine ring (a type of amine), and a difluorophenyl group attached via a sulfanyl group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The alkene group could potentially undergo addition reactions, and the amine could be involved in acid-base reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the functional groups present would influence properties such as its solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Drug Development
1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide is involved in the development of pharmaceutical compounds. A related compound, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A stereoselective and economical synthesis of its hydrochloride salt has been developed, demonstrating its potential in drug manufacturing processes (Cann et al., 2012).
Antibacterial Applications
Compounds with structural similarities, such as 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, exhibit broad antibacterial properties. These compounds are active in experimental infections, suggesting their potential application in systemic infections (Goueffon et al., 1981).
Synthesis of Functionalized Compounds
The synthesis of functionalized compounds, such as 7-chloro-1,2,4-triazolo[4,3-a]quinoline, involves transformations of related quinoline structures. These compounds exhibit antimicrobial activity against various bacteria, indicating their potential application in the development of new antimicrobial agents (Hassanin et al., 2007).
Photochemistry Research
The photochemical properties of similar compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, are studied to understand their behavior under irradiation. This research provides insights into the stability and reactivity of these compounds under different conditions, which is crucial for their pharmaceutical applications (Mella et al., 2001).
Future Directions
Properties
IUPAC Name |
1-[2-[(2,5-difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N4O3S/c1-2-9-31-24(34)19-5-3-16(23(33)30-10-7-15(8-11-30)22(28)32)13-21(19)29-25(31)35-14-17-12-18(26)4-6-20(17)27/h2-6,12-13,15H,1,7-11,14H2,(H2,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELIDWGETWZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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